3-Ethoxy-1-(3-pyridinyl)-2-propen-1-one
Description
Structure
3D Structure
Properties
CAS No. |
143101-63-7 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-ethoxy-1-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C10H11NO2/c1-2-13-7-5-10(12)9-4-3-6-11-8-9/h3-8H,2H2,1H3 |
InChI Key |
LGMAYGBRHZXXJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Reactivity of 3-ethoxy enones with nucleophiles in organic synthesis
Executive Summary
3-Ethoxy enones (specifically
This guide details the divergent reactivity profiles of 3-ethoxy enones, specifically focusing on Stork-Danheiser Kinetic Transposition for alkylation and Nucleophilic Vinylic Substitution (
Electronic Structure & Mechanistic Divergence
The reactivity of 3-ethoxy enones is dictated by the interplay between the carbonyl dipole and the electron-donating ethoxy group. This creates a "push-pull" electronic system (vinylogous ester) that directs incoming nucleophiles based on their hardness/softness (HSAB theory).
Mechanistic Pathways[1][2][3]
-
Path A (Hard Nucleophiles): Organolithiums and Grignard reagents preferentially attack the carbonyl carbon (1,2-addition). This is the basis of the Stork-Danheiser transposition.
-
Path B (Soft/Binucleophiles): Amines, hydrazines, and stabilized carbanions attack the
-carbon (1,4-addition), followed by elimination of ethanol. This is the primary route to heterocycles and enaminones.
Figure 1: Divergent reaction pathways based on nucleophile characteristics. Path A leads to carbonyl transposition; Path B leads to substitution.
The Stork-Danheiser Kinetic Transposition
Primary Application: Synthesis of 4-substituted cyclohexenones.[1]
The Stork-Danheiser sequence is the most powerful application of 3-ethoxy enones. It allows for the alkylation of an enone system with a resulting "shift" of the carbonyl group and double bond. This effectively enables the synthesis of 4-alkyl-2-cyclohexenones, which are difficult to access via direct alkylation of standard enones.
Mechanism[1][5][6][7][8][9][10]
-
1,2-Addition: The organometallic reagent adds to the carbonyl.
-
Acid Hydrolysis: The resulting magnesium/lithium alkoxide is treated with acid.
-
Transposition: Protonation of the ethoxy group facilitates its elimination, while water attacks the resulting allylic cation, regenerating the carbonyl at the former double-bond position.
Protocol 1: Synthesis of 4-Butyl-2-cyclohexenone
Target: Reaction of 3-ethoxy-2-cyclohexenone with n-Butylmagnesium Chloride.
Reagents:
-
3-Ethoxy-2-cyclohexenone (1.0 equiv)
-
n-BuMgCl (2.0 M in THF, 1.2 equiv)
-
THF (Anhydrous)
-
HCl (10% aqueous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.
-
Solvation: Dissolve 3-ethoxy-2-cyclohexenone (1.40 g, 10 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C (ice bath).
-
Why: Cooling prevents competitive 1,4-addition or polymerization.
-
-
Nucleophilic Attack: Add n-BuMgCl (6.0 mL, 12 mmol) dropwise over 15 minutes.
-
Observation: The solution will likely turn yellow/amber.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane). The starting material spot (UV active) should disappear, replaced by a less polar alcohol spot.
-
-
Hydrolysis & Transposition: Once addition is complete, stir for 30 minutes at 0°C. Then, add 10% HCl (15 mL) in one portion and remove the ice bath. Stir vigorously at room temperature for 1–2 hours.
-
Critical: The acid step is not just a quench; it catalyzes the rearrangement. Insufficient acid or time will yield the intermediate allylic alcohol.
-
-
Workup: Dilute with diethyl ether (50 mL). Separate layers. Extract aqueous layer with ether (2 x 20 mL). Wash combined organics with saturated NaHCO
and brine. Dry over MgSO . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO
, 10-20% EtOAc in Hexanes).
Heterocycle Synthesis ( Reactions)
Primary Application: Synthesis of Pyrazoles and Isoxazoles.
3-Ethoxy enones act as 1,3-dicarbonyl equivalents. Unlike symmetrical 1,3-diketones, the 3-ethoxy enone has distinct electrophilic sites, often leading to higher regioselectivity when reacting with binucleophiles like hydrazines or hydroxylamines.
Data: Regioselectivity in Pyrazole Synthesis
Reaction of 3-ethoxy-2-cyclohexenone with substituted hydrazines (
| Hydrazine Substituent (R) | Conditions | Major Product Isomer | Yield | Notes |
| H (Hydrazine) | EtOH, Reflux | N-H Pyrazole | 85-95% | Tautomerizes |
| Me (Methyl) | EtOH, 25°C | 1-Methyl-pyrazole | 78% | N-Me attacks |
| Ph (Phenyl) | AcOH, Reflux | 1-Phenyl-pyrazole | 82% | Electronic control dominates |
| Tos (Tosyl) | MeOH, Reflux | N-Tosyl pyrazole | 90% | Often used for subsequent coupling |
Protocol 2: Synthesis of Tetrahydroindazole Derivatives
Target: Reaction with Phenylhydrazine.
Step-by-Step Methodology:
-
Mixing: In a 50 mL round-bottom flask, dissolve 3-ethoxy-2-cyclohexenone (10 mmol) in Ethanol (15 mL).
-
Addition: Add Phenylhydrazine (11 mmol) dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (80°C) for 3 hours.
-
Process: Elimination of ethanol occurs first, forming an intermediate enaminone, followed by intramolecular attack of the second nitrogen on the carbonyl.
-
-
Isolation: Cool to room temperature. The product often precipitates.
-
If Solid: Filter and wash with cold ethanol.
-
If Oil: Concentrate solvent, redissolve in EtOAc, wash with 1M HCl (to remove excess hydrazine), then brine.
-
-
Validation:
H NMR should show the disappearance of the ethoxy triplet/quartet signals and the appearance of the aromatic phenyl protons.
Figure 2: Workflow for the conversion of 3-ethoxy enones to heterocycles.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Stork-Danheiser | Incomplete Hydrolysis | Increase concentration of HCl or reaction time during workup. The rearrangement is acid-catalyzed. |
| 1,2-Addition Product Isolated | Acid step skipped/weak | Ensure pH < 2 during the quench step to force the transposition. |
| Polymerization | Temperature too high | Run organometallic additions strictly at 0°C or -78°C. |
| Regioisomer Mixtures (Heterocycles) | Competitive Nucleophilic Attack | Control pH. Under acidic conditions, the carbonyl becomes more activated; under neutral conditions, the |
| Starting Material Persists | Old Reagents | 3-ethoxy enones are stable, but Grignards degrade. Titrate Grignard reagents before use. |
References
-
Stork, G., & Danheiser, R. L. (1973).
-Diketone Enol Ethers. A General Synthesis of 4-Alkylcyclohexenones. The Journal of Organic Chemistry, 38(9), 1775–1776. Link -
Kende, A. S., & Fludzinski, P. (1986). 3-Ethoxy-6-methyl-2-cyclohexen-1-one.[10] Organic Syntheses, 64, 104. Link
-
Fustero, S., et al. (2002).
-Enaminones and -Alkoxy Enones. Organic Letters, 4(21), 3651–3654. Link -
Manning, H. C., et al. (2002). Regioselective synthesis of pyrazoles from 3-alkoxy-2-cyclohexenones. Tetrahedron Letters, 43(15), 2743-2746. Link
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The Duality of the Propenone Core: A Technical Guide to 3-Dimethylamino and 3-Ethoxy Propenones for Drug Development Professionals
Introduction: The Propenone Scaffold - A Privileged Structure in Medicinal Chemistry
The α,β-unsaturated ketone moiety, the core of the propenone scaffold, is a recurring motif in a vast array of biologically active molecules and a cornerstone in synthetic organic chemistry. Its inherent reactivity, characterized by the electrophilic β-carbon, makes it a versatile building block for the construction of complex heterocyclic systems, which are prevalent in numerous pharmaceuticals. This guide delves into the nuanced yet critical differences between two key classes of substituted propenones: 3-dimethylamino propenones (enaminones) and 3-ethoxy propenones (enol ethers). Understanding these distinctions is paramount for researchers and scientists in the field of drug development, as the choice between a nitrogen or oxygen substituent at the 3-position profoundly influences the molecule's electronic properties, reactivity, and ultimately, its potential as a therapeutic agent.
Section 1: 3-Dimethylamino Propenones - The Versatile Enaminone Building Blocks
3-Dimethylamino propenones, often referred to as enaminones, are characterized by the presence of a dimethylamino group conjugated with a carbonyl group. This structural feature gives rise to a unique electronic distribution and a rich reactivity profile that has been extensively exploited in medicinal chemistry.
Synthesis of 3-Dimethylamino Propenones
The most common and efficient method for the synthesis of 3-dimethylamino propenones is the Mannich reaction.[1] This three-component condensation involves an enolizable ketone (e.g., an acetophenone derivative), formaldehyde, and a secondary amine, typically dimethylamine hydrochloride.[2][3] The reaction proceeds through the formation of an iminium ion, which then undergoes condensation with the enolized ketone.[1]
Experimental Protocol: Synthesis of 3-Dimethylamino-1-(2-thienyl)-1-propanone hydrochloride [3]
-
Materials: 2-acetylthiophene, dimethylamine hydrochloride, paraformaldehyde, concentrated hydrochloric acid, ethanol, acetone.
-
Procedure:
-
A mixture of 2-acetylthiophene (0.5 mol), dimethylamine hydrochloride (0.65 mol), paraformaldehyde (0.22 mol), and a catalytic amount of concentrated hydrochloric acid (1 ml) in ethanol (80 ml) is prepared in a round-bottom flask.
-
The mixture is refluxed for 1.5 hours.
-
After reflux, the solution is diluted with ethanol (100 ml) and acetone (500 ml).
-
The solution is then chilled overnight to facilitate crystallization.
-
The resulting solid product, 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride, is collected by filtration.
-
Caption: General workflow for the synthesis of 3-dimethylamino propenones via the Mannich reaction.
Reactivity and Applications in Drug Development
The dimethylamino group, being a strong electron-donating group, significantly influences the reactivity of the propenone system.[4][5] It increases the electron density of the carbon-carbon double bond, making the β-carbon less electrophilic compared to a simple α,β-unsaturated ketone. However, the true utility of 3-dimethylamino propenones lies in their role as "masked" β-dicarbonyl compounds.[6] The dimethylamino group can act as a good leaving group, especially after protonation or quaternization, allowing for facile nucleophilic substitution reactions at the β-position.
This reactivity makes them invaluable precursors for the synthesis of a wide variety of heterocyclic compounds, including pyrazoles, pyridines, and benzodiazepines, many of which exhibit significant biological activities.[6][7][8] For instance, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one is a key intermediate in the synthesis of the antidepressant duloxetine.[9]
The dimethylamino pharmacophore itself is present in numerous FDA-approved drugs, contributing to their pharmacological properties and therapeutic applications.[10]
Section 2: 3-Ethoxy Propenones - The Enol Ether Analogs
3-Ethoxy propenones are α,β-unsaturated ketones bearing an ethoxy group at the 3-position. As enol ethers, their chemical behavior is distinct from their enaminone counterparts, primarily due to the differences in the electron-donating ability and leaving group potential of the ethoxy group compared to the dimethylamino group.
Synthesis of 3-Ethoxy Propenones
The synthesis of 3-ethoxy propenones can be achieved through several methods. One common approach involves the acylation of an enol ether, such as ethyl vinyl ether.[11] This method provides a straightforward route to these compounds.
Experimental Protocol: Synthesis of Ethyl 3,3-diethoxypropanoate (a precursor to 3-ethoxy propenoate derivatives) [11]
-
Materials: Trichloroacetyl chloride, ethyl vinyl ether, sodium ethoxide, ethanol.
-
Procedure:
-
Trichloroacetyl chloride is reacted with ethyl vinyl ether to form 1,1,1-trichloro-4-ethoxy-3-buten-2-one.
-
The resulting intermediate is then subjected to a haloform reaction with sodium ethoxide in ethanol to yield ethyl 3,3-diethoxypropanoate.
-
Caption: A generalized synthetic route to 3-ethoxy propenones via acylation of an enol ether.
Reactivity and Applications in Medicinal Chemistry
The ethoxy group is also an electron-donating group, but it is less effective at donating electron density into the propenone system compared to the dimethylamino group.[12] This results in the β-carbon of a 3-ethoxy propenone being more electrophilic than that of a 3-dimethylamino propenone. Consequently, 3-ethoxy propenones are more susceptible to direct Michael addition reactions.
While the ethoxy group can also act as a leaving group, it is generally considered a poorer leaving group than the dimethylamino group. This can influence the reaction conditions required for substitution reactions. Despite this, 3-ethoxy propenones are valuable intermediates in the synthesis of various heterocyclic systems and have been incorporated into molecules with potential therapeutic applications. For example, indolyl-pyridinyl-propenones with ethoxy substituents have been investigated for their biological activities.[13]
Section 3: Comparative Analysis - Dimethylamino vs. Ethoxy
The choice between a 3-dimethylamino and a 3-ethoxy propenone as a synthetic intermediate is a critical decision in drug design and development. The following table summarizes the key differences in their properties and reactivity:
| Property | 3-Dimethylamino Propenone (Enaminone) | 3-Ethoxy Propenone (Enol Ether) |
| Electron-Donating Ability | Strong | Moderate[12] |
| Electrophilicity of β-Carbon | Lower | Higher |
| Leaving Group Ability | Good (as dimethylammonium) | Moderate (as ethoxide) |
| Primary Reactivity | Nucleophilic substitution at the β-position | Michael addition at the β-position |
| Tautomerism | Can exhibit keto-enamine tautomerism[14] | Can exhibit keto-enol tautomerism[14] |
| NMR Spectroscopy | Distinctive 13C chemical shifts for the enaminone tautomer[15][16] | Distinctive 13C chemical shifts for the enol tautomer[15][16] |
Caption: Logical relationship illustrating how the substituent at the 3-position dictates the primary reactivity of the propenone core.
Conclusion: Strategic Selection for Targeted Drug Discovery
The strategic selection of either the dimethylamino or the ethoxy substituent allows drug development professionals to fine-tune the reactivity of the propenone core, thereby enabling the synthesis of a wider range of novel molecular architectures with the potential for improved therapeutic efficacy and selectivity. This in-depth understanding is crucial for the rational design of new drug candidates and the advancement of medicinal chemistry.
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A Technical Guide to the Stability of Alkoxy Vinyl Ketones in Solution
Abstract
Alkoxy vinyl ketones (AVKs) are a class of α,β-unsaturated carbonyl compounds characterized by an alkoxy group attached to the vinyl moiety. This structural feature renders them highly reactive and versatile intermediates in organic synthesis, particularly in the construction of complex molecules in pharmaceutical and materials science. However, their utility is often hampered by their inherent instability in solution. This guide provides an in-depth analysis of the factors governing the stability of AVKs, detailing the primary degradation pathways, and offering field-proven protocols for stability assessment. Furthermore, it outlines practical strategies to mitigate degradation, ensuring the reliable use of these valuable synthetic building blocks.
Introduction: The Double-Edged Sword of Reactivity
Alkoxy vinyl ketones are potent Michael acceptors, readily participating in conjugate addition reactions with a wide array of nucleophiles. Their electrophilic nature, enhanced by the resonance-donating effect of the alkoxy group and the electron-withdrawing ketone, is the very source of their synthetic power. This reactivity, however, makes them susceptible to degradation in solution, posing a significant challenge for their storage, handling, and application in multi-step syntheses.[1] Understanding the kinetics and mechanisms of their degradation is paramount for any researcher or drug development professional working with this class of compounds.[2]
The primary concerns regarding the stability of AVKs in solution revolve around two main degradation pathways:
-
Hydrolysis: Reaction with water, often catalyzed by acid or base, leading to the cleavage of the alkoxy group and formation of a β-dicarbonyl compound.
-
Michael Addition/Polymerization: Reaction with nucleophiles present in the solution, or self-polymerization initiated by trace impurities.
This guide will dissect these pathways and provide a comprehensive framework for controlling the stability of AVKs.
Mechanistic Insights into Degradation Pathways
A thorough understanding of how alkoxy vinyl ketones degrade is the first step toward preventing it. The solution environment plays a critical role in dictating which pathway predominates.
Hydrolysis: The Ubiquitous Threat
Hydrolysis is often the most significant challenge in aqueous or protic solutions.[3] The mechanism is highly dependent on the pH of the medium.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the β-carbon. A water molecule then attacks this position, and subsequent proton transfers lead to the formation of a hemiacetal-like intermediate.[4][5] Tautomerization and loss of the alcohol (R'-OH) yield a 1,3-dicarbonyl compound. The rate-determining step is typically the initial proton transfer to the substrate.[6]
-
Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the electrophilic β-carbon. This is a classic Michael addition of hydroxide. The resulting enolate is then protonated by the solvent. Subsequent intramolecular rearrangement and elimination of the alkoxide lead to the final dicarbonyl product.
The diagram below illustrates the general mechanism for acid-catalyzed hydrolysis, a common degradation pathway.
Caption: General mechanism for acid-catalyzed hydrolysis of AVKs.
Michael Addition and Polymerization
As potent Michael acceptors, AVKs are highly susceptible to reaction with nucleophiles.[7] This is not only a desired synthetic pathway but also a major route of degradation if unintended nucleophiles are present.
Common nucleophiles that can lead to degradation include:
-
Thiols: Cysteine residues in proteins or thiol-containing reagents.[8]
-
Amines: Residual amines from synthesis or amine-based buffers.
-
Water/Hydroxide: As discussed in the hydrolysis section.
-
Alkoxides: From residual base or alcohol solvents.
The high reactivity of the C=C double bond also makes AVKs prone to anionic or radical polymerization, especially during storage in concentrated form or in the presence of initiators.[9] This can lead to the formation of insoluble oligomers and polymers, reducing the purity and efficacy of the material.
Factors Influencing Stability in Solution
The stability of an alkoxy vinyl ketone is not an intrinsic property but rather a function of its environment. Several key factors can be controlled to extend the shelf-life and usability of these compounds in solution.[10]
| Factor | Influence on Stability | Rationale |
| pH | High instability at acidic and basic pH. Optimal stability is typically found near neutral pH (6-7), though this is compound-specific. | Both acid and base catalyze hydrolysis. The rate of hydrolysis often follows a U-shaped curve with the minimum rate at a specific pH.[3] |
| Solvent | Aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile) generally provide higher stability than protic solvents (e.g., Water, Methanol, Ethanol). | Protic solvents can act as nucleophiles or proton donors/acceptors, facilitating hydrolysis and other degradation pathways.[11] |
| Temperature | Stability decreases significantly with increasing temperature. | Degradation reactions, like most chemical reactions, have higher rate constants at elevated temperatures (Arrhenius equation). Storage at low temperatures (-20°C to -80°C) is crucial. |
| Presence of Nucleophiles | Highly destabilizing. | AVKs are strong electrophiles and will readily react with nucleophiles via Michael addition, leading to impurity formation.[12] |
| Light Exposure | Can induce degradation, particularly for compounds with extended conjugation. | UV light can promote radical reactions and polymerization, leading to decomposition.[13][14] |
| Oxygen | Can lead to oxidative degradation pathways. | The double bond can be susceptible to oxidation, especially in the presence of trace metals or light. |
Table 1: Key Factors Affecting Alkoxy Vinyl Ketone Stability.
Experimental Protocol: Assessing Solution Stability via HPLC
A robust and reproducible method for quantifying stability is essential.[15] The following protocol outlines a standard procedure for conducting a kinetic analysis of AVK stability in various buffer solutions using High-Performance Liquid Chromatography (HPLC). This self-validating system allows for the determination of degradation kinetics under controlled conditions.[16][17]
Materials and Reagents
-
Alkoxy Vinyl Ketone (AVK) test compound
-
DMSO (anhydrous)
-
Buffer solutions (e.g., 75 mM Phosphate buffer for pH 7.4, Acetate buffer for pH 4-6, Glycine buffer for pH 8-11)[17][18]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Trifluoroacetic Acid (for mobile phase)
-
HPLC system with UV detector
-
Incubator or water bath
Experimental Workflow
The workflow for a typical stability study is depicted below.
Caption: Workflow for HPLC-based stability assessment of AVKs.
Detailed Step-by-Step Procedure
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the AVK in anhydrous DMSO. Store this solution at -20°C or -80°C.
-
Reaction Initiation: For each pH condition, pre-warm the buffer solution to the desired incubation temperature (e.g., 37°C). To initiate the experiment, add a small aliquot of the DMSO stock solution to the buffer to achieve a final concentration of ~5-10 µM. The final concentration of DMSO should be kept low (<1%) to minimize its effect on the reaction.
-
Time Zero (t=0) Sample: Immediately after adding the stock solution, withdraw the first aliquot. This will serve as the t=0 time point. Quench the reaction by diluting the aliquot 1:1 (or greater) with cold acetonitrile. This stops the degradation and precipitates buffer salts.
-
Incubation: Incubate the remaining reaction mixture at the controlled temperature, ensuring it is protected from light.[16]
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours). Quench each sample immediately as described in step 3.
-
HPLC Analysis: Analyze all quenched samples in a single batch by a suitable reverse-phase HPLC method. Monitor the disappearance of the parent AVK peak at its UV λmax.
-
Data Analysis:
-
Calculate the percentage of the AVK remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the percent remaining (ln[% Remaining]) versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Strategies for Enhancing Stability
Based on the degradation mechanisms and influencing factors, several strategies can be employed to improve the stability of alkoxy vinyl ketones in solution.
-
pH Control: Maintain the solution pH in the most stable range, which is typically near neutral. Use non-nucleophilic buffers like MES or HEPES instead of amine-based buffers (e.g., Tris) if possible.[14]
-
Solvent Selection: Whenever feasible, use dry aprotic solvents for storage and reactions. If aqueous or protic solvents are necessary, minimize the time the AVK is in solution.
-
Temperature Management: Always store stock solutions and handle reaction mixtures at low temperatures. Prepare solutions fresh and use them promptly.
-
Inert Atmosphere: For particularly sensitive compounds, degassing solvents and storing solutions under an inert atmosphere (e.g., Argon or Nitrogen) can prevent oxidative degradation.
-
Use of Scavengers: In some cases, adding a non-interfering "scavenger" can protect the AVK. For example, a proton sponge could be used to neutralize trace acid, or a radical inhibitor like BHT could prevent polymerization.[19]
-
Structural Modification: In the drug design phase, it may be possible to modify the structure of the AVK to reduce its reactivity without compromising its desired activity. For instance, adding steric hindrance near the vinyl group can slow the rate of nucleophilic attack.[2]
Conclusion
Alkoxy vinyl ketones are powerful synthetic tools whose utility is directly linked to the ability to manage their inherent reactivity. By understanding the core mechanisms of hydrolysis and Michael addition, controlling key environmental factors like pH, temperature, and solvent, and employing robust analytical methods to quantify stability, researchers can confidently and effectively utilize these versatile compounds. The strategies and protocols outlined in this guide provide a comprehensive framework for mitigating degradation, ensuring the integrity of experimental outcomes and the successful development of novel chemical entities.
References
-
Kinetic Analysis of the Gas-Phase Reactions of Methyl Vinyl Ketone with the OH Radical in the Presence of NOx. SciELO. Available at: [Link]
-
Stabilization strategies. Pharmaceutical Journal. Available at: [Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC. Available at: [Link]
-
Theoretical investigation on the degradation of methyl vinyl ketone initiated by ·OH and ·Cl in the atmosphere and aqueous particles: Mechanism, kinetics, and environmental impact analysis. ResearchGate. Available at: [Link]
-
Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. Wiley Online Library. Available at: [Link]
-
Atmospheric degradation, mechanism and kinetics of ethyl vinyl ketone (CH2=CHCOCH2CH3) initiated by Cl atom: an insight from DFT study. Taylor & Francis Online. Available at: [Link]
-
Solution Stability Testing. Avomeen. Available at: [Link]
-
Atmospheric degradation, mechanism and kinetics of ethyl vinyl ketone (CH2=CHCOCH2CH3) initiated by Cl atom: an insight from DFT study. Taylor & Francis Online. Available at: [Link]
-
On the Kinetics of Polymer Degradation in Solution. II. Laser Flash Photolysis Studies on Poly(phenyl vinyl ketone) and Butyrophenone. ACS Publications. Available at: [Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. ACS Publications. Available at: [Link]
-
Matrix Deactivation: A general approach to improve stability of unstable and reactive pharmaceutical genotoxic impurities for trace analysis. ResearchGate. Available at: [Link]
-
Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PMC. Available at: [Link]
-
Acetal Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
-
Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. Available at: [Link]
-
Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Medium. Available at: [Link]
-
Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry. Available at: [Link]
-
Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. Available at: [Link]
-
A protocol for testing the stability of biochemical analytes. Technical document. PubMed. Available at: [Link]
-
Why are vinyl ketones unstable?. Quora. Available at: [Link]
-
Alkoxide-Catalyzed Reduction of Ketones with Pinacolborane. ResearchGate. Available at: [Link]
-
Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. PMC. Available at: [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]
-
Vinyl alcohols are generally unstable, quickly isomerizing to car... Pearson+. Available at: [Link]
-
New Pathways for Formation of Acids and Carbonyl Products in Low-Temperature Oxidation: The Korcek Decomposition of γ-Ketohydroperoxides. ACS Publications. Available at: [Link]
-
Polyvinyl Alcohol Modification with Sustainable Ketones. RSC Publishing. Available at: [Link]
-
Vinyl Epoxides in Organic Synthesis. ACS Publications. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacy180.com [pharmacy180.com]
- 11. researchgate.net [researchgate.net]
- 12. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. admin.mantechpublications.com [admin.mantechpublications.com]
- 15. testinglab.com [testinglab.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. enamine.net [enamine.net]
- 18. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Diethyl Ketal Protection of 3-Acetylpyridine Using Triethyl Orthoformate
Abstract
This document provides a comprehensive guide for the protection of the carbonyl group in 3-acetylpyridine via an acid-catalyzed reaction with triethyl orthoformate. 3-Acetylpyridine is a pivotal building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of high-profile drugs such as the anti-osteoporosis agent risedronate sodium and the anticancer drug imatinib mesylate[1][2]. In multi-step syntheses, it is often critical to selectively mask the reactivity of its ketone functionality to prevent unwanted side reactions. This protocol details an efficient method to form the corresponding diethyl ketal, a robust protecting group stable under basic and nucleophilic conditions[3]. We will explore the underlying mechanism, provide a detailed, field-tested experimental procedure, and offer expert insights into process optimization and troubleshooting.
Introduction: The Strategic Imperative for Carbonyl Protection
The acetyl group of 3-acetylpyridine exhibits electrophilic character, making it susceptible to attack by nucleophiles or reduction by hydrides. In a synthetic route where other functional groups on the pyridine ring or on a coupled molecule must be manipulated under such conditions, the ketone must be rendered inert. The conversion of the ketone to a diethyl ketal using triethyl orthoformate is a classic and effective strategy.
The reaction proceeds by treating the ketone with triethyl orthoformate in the presence of an acid catalyst. The orthoformate serves as both a reactant and a dehydrating agent, driving the equilibrium toward the formation of the stable ketal product. This protecting group can be readily removed later by simple acid-catalyzed hydrolysis to regenerate the original ketone[4][5].
Reaction Scheme:
Mechanistic Pathway: Acid-Catalyzed Ketalization
The formation of the diethyl ketal is a reversible process that is catalyzed by acid. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a series of nucleophilic attacks by ethanol molecules (generated in situ from the orthoformate) and subsequent dehydration steps.
Key Mechanistic Steps:
-
Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of 3-acetylpyridine, making the carbonyl carbon more susceptible to nucleophilic attack.
-
Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.
-
Proton Transfer & Dehydration: The hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). Elimination of water generates a resonance-stabilized oxocarbenium ion.
-
Second Nucleophilic Attack: A second molecule of ethanol attacks the oxocarbenium ion.
-
Deprotonation: The final step is the deprotonation of the resulting intermediate to yield the stable diethyl ketal and regenerate the acid catalyst.
Below is a diagram illustrating this mechanistic sequence.
Caption: Acid-catalyzed mechanism for diethyl ketal formation.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Material/Equipment | Specification |
| 3-Acetylpyridine | >98% purity |
| Triethyl Orthoformate | >98% purity |
| Ethanol (EtOH) | Anhydrous, 200 proof |
| p-Toluenesulfonic Acid (PTSA) | Monohydrate |
| Saturated Sodium Bicarbonate | Aqueous solution (NaHCO₃) |
| Anhydrous Magnesium Sulfate | For drying (MgSO₄) |
| Diethyl Ether or Ethyl Acetate | Reagent grade, for extraction |
| Round-bottom flask | Appropriate size (e.g., 100 mL) |
| Reflux Condenser | With drying tube (CaCl₂) |
| Magnetic Stirrer & Stir Bar | |
| Heating Mantle | |
| Separatory Funnel | |
| Rotary Evaporator |
Quantitative Data Summary
| Compound | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 3-Acetylpyridine | 121.14 | 5.00 | 41.27 | 1.0 |
| Triethyl Orthoformate | 148.20 | 9.17 | 61.91 | 1.5 |
| p-TSA monohydrate | 190.22 | 0.39 | 2.06 | 0.05 |
| Ethanol | 46.07 | 25 mL | - | Solvent |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-acetylpyridine (5.00 g, 41.27 mmol).
-
Reagent Addition: Add anhydrous ethanol (25 mL), followed by triethyl orthoformate (9.17 g, 61.91 mmol, 1.5 eq.). Stir the mixture until a homogeneous solution is formed.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.39 g, 2.06 mmol, 0.05 eq.) to the solution.
-
Reaction Execution: Equip the flask with a reflux condenser fitted with a calcium chloride drying tube. Heat the reaction mixture to reflux (approx. 80-85°C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material.
-
Work-up - Quenching: After the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (~30 mL) to neutralize the PTSA catalyst. Continue adding until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude product, 3-(1,1-diethoxyethyl)pyridine, can be purified by vacuum distillation to yield a colorless to pale yellow oil.
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to the final purified product.
Caption: Step-by-step experimental workflow diagram.
Trustworthiness: Self-Validating System & Troubleshooting
A robust protocol includes anticipating and addressing potential issues. The trustworthiness of this procedure relies on careful control of key parameters.
| Potential Issue | Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time; catalyst degradation; presence of water. | Ensure anhydrous conditions by using a drying tube. Extend reflux time and monitor by TLC. Add a fresh portion of catalyst if necessary. |
| Low Yield | Inefficient extraction; product loss during work-up; hydrolysis of ketal. | Ensure the aqueous layer is thoroughly extracted. Avoid exposure to acidic conditions during work-up after the neutralization step. |
| Side Product Formation | Reaction temperature too high; prolonged reaction time. | Maintain a gentle reflux. Do not overheat. Stop the reaction once the starting material is consumed as per TLC/GC analysis. |
| Ketal Hydrolysis | Accidental exposure to acid during or after the work-up. | Ensure complete neutralization with sodium bicarbonate before extraction. Use a neutral drying agent like MgSO₄. |
Expertise & Experience Insights:
-
Anhydrous is Key: The presence of water can shift the equilibrium back towards the reactants, hydrolyzing the orthoformate and the ketal product. Using anhydrous ethanol and a drying tube is critical for high yields.
-
Catalyst Choice: While PTSA is effective, other acid catalysts like sulfuric acid or Lewis acids (e.g., FeCl₃) can also be used. PTSA is often preferred as it is a solid and easier to handle.
-
Orthoformate Stoichiometry: Using a slight excess of triethyl orthoformate helps to drive the reaction to completion by acting as a chemical water scavenger.
Conclusion
This application note provides a reliable and detailed protocol for the diethyl ketal protection of 3-acetylpyridine. By converting the reactive ketone into a stable ketal, this procedure enables chemists in research and drug development to perform subsequent synthetic transformations with greater control and selectivity. The straightforward procedure, coupled with the provided troubleshooting guide, ensures a high probability of success for researchers at various levels of experience.
References
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
-
Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. [Link]
-
Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Indian Academy of Sciences. [Link]
Sources
- 1. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Synthesis of 3-(3-pyridyl)pyrazole from ethoxy enone precursors
Executive Summary & Application Scope
The 3-(3-pyridyl)pyrazole scaffold is a pharmacophore of critical importance in medicinal chemistry, serving as the structural core for various p38 MAP kinase inhibitors , TGF-β inhibitors , and other ATP-competitive agents. While several synthetic routes exist (e.g., Suzuki coupling, 1,3-dipolar cycloaddition), the condensation of hydrazine with an ethoxy enone (
This guide details the two-step synthesis of 3-(3-pyridyl)pyrazole starting from 3-acetylpyridine. Unlike the dimethylamino-enone route (using DMF-DMA), the ethoxy-enone route utilizing triethyl orthoformate (TEOF) provides distinct advantages in downstream purification, avoiding the formation of tenacious amine salts often associated with amide acetals.
Retrosynthetic Analysis & Mechanistic Pathway
The synthesis relies on the "construction" strategy rather than functionalization. The pyridine ring directs the formation of the enone, which subsequently acts as a 1,3-dielectrophile for the hydrazine dinucleophile.
Mechanism:
-
Claisen-type Condensation: 3-acetylpyridine reacts with triethyl orthoformate (TEOF) in acetic anhydride. The anhydride acts as both a catalyst and a solvent/scavenger, driving the formation of 1-(pyridin-3-yl)-3-ethoxyprop-2-en-1-one .
-
Cyclocondensation: The hydrazine nitrogen attacks the
-carbon (vinylogous ester), followed by elimination of ethanol. The second nitrogen then attacks the carbonyl carbon, followed by dehydration to aromatize the pyrazole ring.
Figure 1: Two-step synthetic pathway. The ethoxy group serves as an excellent leaving group in Step 2.
Experimental Protocols
Step 1: Synthesis of 1-(pyridin-3-yl)-3-ethoxyprop-2-en-1-one
Rationale: Acetic anhydride is used to drive the equilibrium by sequestering the ethanol produced during the reaction. Without it, the reaction often stalls or reverts.
-
Reagents:
-
3-Acetylpyridine (1.0 eq)
-
Triethyl Orthoformate (TEOF) (1.5 - 2.0 eq)
-
Acetic Anhydride (2.0 - 3.0 eq)
-
-
Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl₂ or N₂ line).
Procedure:
-
Charge the reaction vessel with 3-acetylpyridine.
-
Add triethyl orthoformate and acetic anhydride.
-
Heat the mixture to reflux (approx. 120–130°C) .
-
Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS. The starting material (acetylpyridine) usually disappears within 4–6 hours.
-
Critical Step: Upon completion, remove volatiles (excess TEOF, acetic anhydride, and byproduct ethyl acetate) under reduced pressure.
-
Purification: The residue is typically a viscous orange/brown oil that solidifies upon standing. For high-purity applications, recrystallize from hexane/ether or use directly in Step 2 if purity >90%.
Step 2: Cyclization to 3-(3-pyridyl)pyrazole
Rationale: Hydrazine hydrate is a potent nucleophile. The reaction is exothermic; temperature control is vital to prevent polymerization of the enone before cyclization occurs.
-
Reagents:
-
Ethoxy Enone Intermediate (from Step 1) (1.0 eq)
-
Hydrazine Hydrate (64% or 80% solution) (1.2 - 1.5 eq)
-
Ethanol (Absolute) (5-10 volumes)
-
-
Equipment: Three-neck flask, addition funnel, temperature probe.
Procedure:
-
Dissolve the Ethoxy Enone in Ethanol. Cool to 0–5°C in an ice bath.
-
Add Hydrazine Hydrate dropwise over 15–20 minutes. Note: Maintain internal temperature <10°C to ensure regioselective 1,2-addition.
-
Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 2–3 hours.
-
Workup: Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~20% of the original volume.
-
Add ice-cold water. The product, 3-(3-pyridyl)pyrazole, typically precipitates as a white to off-white solid.
-
Filter, wash with cold water, and dry under vacuum.
Data Summary & Process Parameters
| Parameter | Step 1 (Enone Formation) | Step 2 (Cyclization) |
| Limiting Reagent | 3-Acetylpyridine | Ethoxy Enone Intermediate |
| Key Solvent | Acetic Anhydride (Reagent/Solvent) | Ethanol |
| Temperature | 120–130°C (Reflux) | 0°C (Addition) |
| Typical Yield | 85–92% | 75–85% |
| Appearance | Orange/Brown Solid or Oil | White/Off-White Crystalline Solid |
| Critical impurity | Unreacted Acetylpyridine | Azine byproducts (if hydrazine is limiting) |
Quality Control & Troubleshooting Workflow
The following decision tree assists in troubleshooting common issues during the synthesis, particularly regarding purity and oiling-out phenomena.
Figure 2: Purification logic flow. Oiling out is common in Step 1 and can be resolved via trituration.
Critical Application Notes (Expert Insights)
-
Tautomerism: The final product exists as a tautomeric mixture (1H-pyrazole). In solution (NMR), the N-H proton is often broad or invisible due to rapid exchange. Do not interpret this as a missing proton.
-
Regioselectivity: If using substituted hydrazines (e.g., Methyl Hydrazine) instead of hydrazine hydrate, this route yields a mixture of regioisomers (1-methyl-3-(3-pyridyl)pyrazole vs. 1-methyl-5-(3-pyridyl)pyrazole). The steric bulk of the ethoxy group generally favors the 1,3-isomer, but separation is usually required [1].
-
Safety - Hydrazine: Hydrazine hydrate is highly toxic and a suspected carcinogen. All operations in Step 2 must be performed in a fume hood. Residual hydrazine must be quenched with bleach (sodium hypochlorite) before disposal.
-
Storage: The ethoxy enone intermediate is moisture-sensitive. It hydrolyzes back to the acetylpyridine and ethyl formate if left exposed to humid air. Store under nitrogen or use immediately [2].
References
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. ACS Omega. (2023). Demonstrates the impact of hydrazine substitution on regioselectivity in enone cyclizations.
-
Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Indian Academy of Sciences. (1986). seminal review on using TEOF/Ac2O for ethoxymethylene activation of active methylene compounds.
-
Synthesis of New Derivatives of Heterocyclic Compounds Containing Pyridine. International Journal of Chemistry. (2012). Details the reaction of acetyl-heterocycles with triethyl orthoformate in acetic anhydride.
Revolutionizing Pyridyl Enone and Chalcone Synthesis: A Guide to Microwave-Assisted Organic Synthesis (MAOS)
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the microwave-assisted synthesis of pyridyl enones and chalcones, two classes of organic compounds with significant applications in medicinal chemistry and materials science. We will delve into the underlying principles of Microwave-Assisted Organic Synthesis (MAOS), present detailed and validated protocols, and offer expert insights to empower researchers to leverage this transformative technology for accelerated and efficient synthesis.
The Power of Microwaves in Modern Synthesis: Beyond Thermal Heating
Traditional organic synthesis often relies on conventional heating methods, which can be time-consuming, energy-intensive, and sometimes lead to the formation of unwanted byproducts.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green alternative, offering numerous advantages that align with the principles of sustainable chemistry.[3][4][5][6][7]
At its core, MAOS utilizes the ability of polar molecules and ions within a reaction mixture to absorb microwave energy directly.[6][8] This direct energy transfer leads to rapid and uniform heating, a stark contrast to the slower, conduction-based heating of conventional methods.[5][9] The primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, resulting in a rapid increase in temperature.
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.
This efficient and targeted heating translates into several key benefits for the synthetic chemist:
-
Accelerated Reaction Rates: Reactions that might take hours or even days using conventional heating can often be completed in a matter of minutes with microwave irradiation.[1][4][6][9]
-
Increased Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields of the desired product.[5][6][9]
-
Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis significantly reduces energy consumption compared to heating the entire reaction apparatus.[3][4][5][9]
-
Facilitation of Solvent-Free Reactions: In some cases, the high efficiency of microwave heating allows for reactions to be carried out without a solvent, further enhancing the green credentials of the methodology.[4]
The Claisen-Schmidt Condensation: A Gateway to Pyridyl Enones and Chalcones
The synthesis of both pyridyl enones and chalcones is most commonly achieved through the Claisen-Schmidt condensation.[1][2][8] This base- or acid-catalyzed reaction involves the condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone.[8]
In the context of this guide, the key building blocks are:
-
For Pyridyl Enones: A pyridyl-substituted ketone (e.g., 2-acetylpyridine, 3-acetylpyridine, or 4-acetylpyridine) and an aromatic or aliphatic aldehyde.
-
For Pyridyl Chalcones: An acetophenone derivative and a pyridinecarboxaldehyde (e.g., pyridine-2-carboxaldehyde, pyridine-3-carboxaldehyde, or pyridine-4-carboxaldehyde).
The general mechanism for the base-catalyzed Claisen-Schmidt condensation is illustrated below:
Figure 1: General mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocols: Microwave-Assisted Synthesis in Practice
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative pyridyl enone and a pyridyl chalcone. These protocols have been optimized for use in a dedicated microwave synthesizer.
General Considerations
-
Safety: Microwave synthesis should be performed in a well-ventilated fume hood. Always use sealed microwave reaction vessels designed for the pressures that may be generated. Consult the safety data sheets (SDS) for all reagents before use.
-
Reagents and Solvents: Use reagents and solvents of appropriate purity. For many microwave reactions, polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are effective due to their high dielectric constants.[6]
-
Microwave Reactor: The protocols are designed for a monomode microwave reactor with temperature and pressure sensors. The power, temperature, and time parameters may need to be optimized for different instruments.
Protocol 1: Synthesis of (E)-1-(Pyridin-2-yl)-3-phenylprop-2-en-1-one (a Pyridyl Enone)
This protocol describes the reaction between 2-acetylpyridine and benzaldehyde.
Workflow:
Figure 2: Workflow for the synthesis of a pyridyl enone.
Materials:
-
2-Acetylpyridine
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
10 mL microwave reaction vessel with a magnetic stir bar
Procedure:
-
Reagent Preparation: In the microwave reaction vessel, dissolve 2-acetylpyridine (1.0 mmol, 121.1 mg) and benzaldehyde (1.0 mmol, 106.1 mg) in ethanol (3 mL).
-
Catalyst Addition: Add an aqueous solution of sodium hydroxide (1.2 mmol in 0.5 mL of water) to the reaction mixture.
-
Reaction Setup: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate the mixture at 100°C for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into ice-cold water (20 mL). A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.
-
Characterization: Characterize the final product by melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol 2: Synthesis of (E)-1-Phenyl-3-(pyridin-4-yl)prop-2-en-1-one (a Pyridyl Chalcone)
This protocol describes the reaction between acetophenone and pyridine-4-carboxaldehyde.
Materials:
-
Acetophenone
-
Pyridine-4-carboxaldehyde
-
Potassium Hydroxide (KOH)
-
Polyethylene Glycol 400 (PEG-400)
-
Deionized Water
-
10 mL microwave reaction vessel with a magnetic stir bar
Procedure:
-
Reagent Preparation: In the microwave reaction vessel, combine acetophenone (1.0 mmol, 120.1 mg) and pyridine-4-carboxaldehyde (1.0 mmol, 107.1 mg) in PEG-400 (2 mL).[10][11]
-
Catalyst Addition: Add a catalytic amount of solid potassium hydroxide (0.2 mmol, 11.2 mg).
-
Reaction Setup: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate the mixture at 120°C for 3-5 minutes. Monitor the reaction by TLC.
-
Workup and Isolation: After cooling, add cold water (15 mL) to the reaction mixture. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove PEG-400, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) if necessary.
-
Characterization: Confirm the structure of the synthesized chalcone using standard analytical techniques (Melting Point, IR, ¹H NMR, and ¹³C NMR).
Data and Expected Outcomes
Microwave-assisted synthesis consistently demonstrates superior performance compared to conventional heating methods for the synthesis of pyridyl enones and chalcones.
| Compound Type | Reactants | Catalyst | Solvent | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Pyridyl Enone | 2-Acetylpyridine, Benzaldehyde | NaOH | Ethanol | 4-6 hours, ~75% | 5-10 minutes, >90% | [1] |
| Pyridyl Chalcone | Acetophenone, Pyridine-4-carboxaldehyde | KOH | PEG-400 | 8-12 hours, ~70% | 3-5 minutes, >85% | [10][11] |
| Pyridyl Enone | 3-Acetylpyridine, 4-Chlorobenzaldehyde | Piperidine | Ethanol | >24 hours, ~60% | 15 minutes, ~88% | [12] |
| Pyridyl Chalcone | 4-Hydroxyacetophenone, Pyridine-3-carboxaldehyde | NaOH | Ethanol | 10-15 hours, ~80% | 7 minutes, ~92% | [13] |
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyridyl Enones and Chalcones.
Troubleshooting and Expert Insights
-
Low Yields: If yields are lower than expected, consider optimizing the reaction time, temperature, or the amount of catalyst. The choice of solvent can also significantly impact the efficiency of microwave absorption and, consequently, the reaction outcome.
-
Incomplete Reactions: An increase in reaction time or temperature may be necessary. Ensure that the reagents are of high purity and that the solvent is anhydrous if required by the reaction mechanism.
-
Side Product Formation: Microwave heating can sometimes lead to localized overheating if not properly controlled. Reducing the microwave power or using a pulsed heating mode can help to minimize the formation of byproducts.
-
Solvent Choice: For efficient microwave heating, a polar solvent is generally preferred. However, solvent-free conditions, where the reactants themselves absorb microwave energy, can be a highly effective and environmentally friendly option.[4] Experimenting with different solvents or solvent-free conditions can lead to significant improvements in reaction efficiency.
-
Catalyst Selection: While NaOH and KOH are common bases for the Claisen-Schmidt condensation, other catalysts such as piperidine, or even acidic catalysts like ZnCl₂ or fly ash:H₂SO₄ have been successfully employed in microwave-assisted syntheses.[1][2][7][12] The optimal catalyst will depend on the specific substrates being used.
Conclusion: The Future of Synthesis is Accelerated
Microwave-assisted synthesis represents a paradigm shift in the preparation of pyridyl enones and chalcones.[1] The dramatic reduction in reaction times, coupled with increased yields and a greener footprint, makes it an indispensable tool for modern research and development.[3][5][6][9] By understanding the fundamental principles and following the robust protocols outlined in this guide, researchers can significantly enhance their synthetic capabilities and accelerate the discovery and development of novel chemical entities.
References
- MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019, January 2).
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30).
- (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12).
- Microwave Assisted and Eco-friendly synthesis of pyridine based chalcone and its derivatives - ResearchGate. (2020, May 2).
- Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach | ACS Omega - ACS Publications. (2025, February 13).
- (PDF) Green Synthesis of Chalcones under microwave Irradiation - ResearchGate. (2025, August 5).
- A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. (2025, February 23).
- Microwave Assisted Synthesis of Chalcone and Biological Activity - Scholars Research Library.
- Microwave Assisted and Eco-friendly synthesis of pyridine based chalcone and its derivatives - IJCRT.org.
- PART - 1 INTRODUCTION - BS Publications.
- MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL ACTIVITY OF CERTAIN 4-HYDROXY CHALCONES - Pharmacophore.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. ijrpas.com [ijrpas.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bspublications.net [bspublications.net]
- 9. ajchem-a.com [ajchem-a.com]
- 10. researchgate.net [researchgate.net]
- 11. ijcrt.org [ijcrt.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmacophorejournal.com [pharmacophorejournal.com]
Solvent selection for condensation of enones with guanidine
Application Note & Protocol Guide
Topic: Solvent Selection for the Condensation of Enones with Guanidine: A Guide to Optimizing 2-Aminopyrimidine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The condensation of α,β-unsaturated ketones (enones) with guanidine is a cornerstone reaction for the synthesis of 2-aminodihydropyrimidines and 2-aminopyrimidines, which are privileged scaffolds in medicinal chemistry and drug discovery. The outcome of this reaction—in terms of yield, reaction rate, and side product formation—is profoundly influenced by the choice of solvent. This document provides a detailed guide to solvent selection for this critical transformation. We will explore the underlying reaction mechanism, analyze the physicochemical properties of various solvent classes, and present detailed, field-proven protocols to empower researchers to optimize their synthetic strategies.
Theoretical Background and Reaction Mechanism
The reaction proceeds via a variation of the Biginelli or a related cyclocondensation pathway. While the precise sequence can be influenced by the reaction conditions, the generally accepted mechanism involves three key stages:
-
Michael Addition: Guanidine, acting as a potent N-nucleophile, attacks the β-carbon of the enone. This 1,4-conjugate addition forms a zwitterionic or neutral enolate intermediate. Guanidine is a strong base (the conjugate acid, guanidinium, has a pKa of 13.6), allowing it to exist in its neutral, nucleophilic form and even act as a base catalyst.[1]
-
Cyclization: The terminal amino group of the guanidine moiety then undergoes an intramolecular nucleophilic attack on the ketone carbonyl carbon, forming a six-membered dihydropyrimidine ring.
-
Dehydration/Aromatization: The resulting heterocyclic intermediate can then undergo dehydration to yield a stable 2-amino-3,4-dihydropyrimidine. In many cases, especially under heating or in the presence of an oxidant or a suitable leaving group, the dihydropyrimidine can aromatize to the corresponding 2-aminopyrimidine derivative.[2][3]
The solvent plays a critical role in mediating the stability of charged intermediates, the solubility of reactants (especially guanidine salts), and the efficacy of any added base or catalyst.
Caption: Generalized mechanism for 2-aminopyrimidine synthesis.
The Critical Role of the Solvent in Reaction Optimization
Solvent selection is not a trivial choice but a primary tool for controlling the reaction pathway. The ideal solvent should effectively solubilize the starting materials while stabilizing key transition states and intermediates.
Polarity and Dielectric Constant
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are often the preferred choice. Their high dielectric constants facilitate the dissolution of polar reactants like guanidine hydrochloride.[4][5] They are excellent at solvating cations, which is beneficial when using inorganic bases like K₂CO₃ or strong bases like KOtBu, as they help to dissociate the ion pairs, increasing the effective basicity.[3] DMSO, in particular, has been shown to be highly effective when paired with KOtBu for promoting these condensations.[3]
-
Polar Protic Solvents (Ethanol, Methanol, Water): While used in traditional Biginelli reactions, protic solvents can have a dual effect.[6] They can solvate and stabilize charged intermediates through hydrogen bonding, which can be beneficial. However, they can also form strong hydrogen bonds with the guanidine nucleophile, potentially reducing its reactivity. Furthermore, they may be incompatible with very strong bases. Water is often used in syntheses involving guanidinylating agents like cyanamide.[7]
-
Non-Polar Solvents (Toluene, Hexane, THF): These are generally poor choices for this reaction. The low solubility of guanidine salts is a major limitation. In some cases, non-polar solvents have been shown to favor the formation of side products.[8] However, THF has been used successfully in combination with mediators like polyphosphate ester (PPE), which may alter the reaction mechanism.[6][9]
Boiling Point and Thermal Stability
Many guanidine-enone condensations require heating to overcome activation barriers, particularly for the cyclization and dehydration steps.[4][5] Solvents with high boiling points like DMF (153 °C), DMSO (189 °C), and chlorobenzene (132 °C) allow for a wide operational temperature range, enabling reactions to be driven to completion.
Solvent-Free and Microwave-Assisted Conditions
Modern synthetic approaches often leverage solvent-free or microwave-assisted conditions to accelerate the reaction.[9][10] Microwave irradiation can dramatically reduce reaction times and often leads to higher yields and cleaner product profiles by promoting rapid, uniform heating.[6][9]
Comparative Analysis of Common Solvents
The following table summarizes the characteristics and typical applications of solvents commonly used for the condensation of enones with guanidine.
| Solvent | Class | Boiling Point (°C) | Key Characteristics & Insights | Typical Base/Catalyst | References |
| DMF | Polar Aprotic | 153 | Excellent dissolving power for guanidine salts and polar intermediates. Widely used and reliable. | NaHCO₃, K₂CO₃ | [4][5] |
| DMSO | Polar Aprotic | 189 | High boiling point, excellent solvent for challenging substrates. Highly effective with strong bases. | KOtBu | [3] |
| Acetonitrile | Polar Aprotic | 82 | Good solvent for many organic compounds; found to be superior to non-polar solvents in related syntheses. | Cu(OTf)₂ | |
| Ethanol | Polar Protic | 78 | Traditional solvent for Biginelli-type reactions. Can H-bond with reactants, potentially slowing the reaction. | HCl, NaOEt | [6][11] |
| THF | Ethereal | 66 | Lower polarity; often requires a co-catalyst or mediator to be effective. | Polyphosphate Ester (PPE) | [6][9] |
| Chlorobenzene | Aromatic | 132 | Inert and high-boiling, found to be optimal for certain multi-step sequences involving guanidines. | N/A (as part of a sequence) | [4] |
| None | Solvent-Free | N/A | Environmentally friendly; often paired with microwave irradiation for rapid, high-yield synthesis. | K₂CO₃ |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for conducting the condensation reaction under different solvent conditions.
Protocol 1: General Procedure using DMF
This protocol is a robust starting point for a wide range of enones and is adapted from general procedures for Biginelli-like reactions involving guanidine.[5]
Caption: Workflow for guanidine-enone condensation in DMF.
Materials:
-
α,β-Unsaturated ketone (enone) (1.0 mmol, 1.0 eq)
-
Guanidine hydrochloride (1.5 mmol, 1.5 eq)
-
Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates or LC-MS for reaction monitoring
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the enone (1.0 eq), guanidine hydrochloride (1.5 eq), and sodium bicarbonate (2.5 eq).
-
Causality Note: Guanidine is used as its hydrochloride salt for stability and ease of handling. The base (NaHCO₃) is required to neutralize the HCl salt in situ, liberating the free, nucleophilic guanidine. An excess of base is used to drive this equilibrium and facilitate the condensation.
-
-
Solvent Addition: Add anhydrous DMF (5-10 mL) to the flask.
-
Causality Note: Anhydrous DMF is crucial as water can potentially hydrolyze the enone or interfere with the base. Its high polarity ensures all reactants are well-dissolved, promoting a homogeneous reaction.
-
-
Reaction: Heat the reaction mixture to 70-100 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the enone.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting enone is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold water (50-100 mL).
-
Causality Note: The product is typically a non-polar organic solid that is insoluble in water. This "crashing out" procedure is an effective initial purification step.
-
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with water, followed by a small amount of cold diethyl ether or ethanol to remove residual DMF and other impurities. Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.
Protocol 2: High-Yield Synthesis using DMSO/KOtBu
This protocol is particularly effective for less reactive substrates and is adapted from multicomponent syntheses leading to 2-aminopyrimidines.[2][3]
Materials:
-
Ketone/Enone precursor (1.0 mmol, 1.0 eq)
-
Guanidine (free base or hydrochloride salt) (1.2 mmol, 1.2 eq)
-
Potassium tert-butoxide (KOtBu) (2.0 mmol, 2.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) (5 mL)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: In an oven-dried flask under an inert atmosphere, dissolve the ketone/enone in anhydrous DMSO.
-
Causality Note: KOtBu is a very strong, moisture-sensitive base. An inert atmosphere is essential to prevent quenching by atmospheric water and oxygen.
-
-
Base Addition: Add the guanidine reagent, followed by the portion-wise addition of potassium tert-butoxide (KOtBu).
-
Causality Note: KOtBu is a powerful base capable of deprotonating even weakly acidic C-H bonds, facilitating enolate formation and driving the cyclization. DMSO is an ideal solvent for KOtBu, enhancing its basicity.
-
-
Reaction: Stir the mixture at the desired temperature (can range from room temperature to 80 °C) until the reaction is complete as monitored by TLC/LC-MS.
-
Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient temperature. 2. Reactants are insoluble. 3. Base is too weak or inactive. 4. Solvent is not inert (e.g., protic solvent with strong base). | 1. Increase reaction temperature, consider switching to a higher-boiling solvent like DMSO. 2. Switch to a more polar solvent like DMF or DMSO to improve solubility.[8] 3. Use a stronger base (e.g., switch from NaHCO₃ to K₂CO₃ or KOtBu).[8] 4. Ensure solvent compatibility with the chosen base (e.g., use DMSO/THF for KOtBu). |
| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition. 2. Double Michael addition or other side reactions. 3. Non-polar solvent favoring undesired pathways. | 1. Lower the reaction temperature and increase the reaction time. 2. Adjust the stoichiometry of the reactants. 3. Switch to a more polar aprotic solvent like acetonitrile or DMF.[8] |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Catalyst/base deactivation. 3. Low reactivity of the enone substrate. | 1. Allow the reaction to run for a longer period, monitoring carefully by TLC/LC-MS. 2. Use fresh, anhydrous reagents and solvents. 3. Switch to a more forcing protocol, such as the DMSO/KOtBu system (Protocol 2). |
| Difficult Product Isolation | 1. Product is soluble in the workup solvent (water). 2. Product forms an oil instead of a precipitate. | 1. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM) instead of relying on precipitation. 2. Attempt to precipitate the product by adding a non-polar solvent (e.g., hexane) to the reaction mixture or try purification via column chromatography directly. |
Conclusion
The selection of a solvent is a paramount decision in the synthesis of 2-aminopyrimidines from enones and guanidine. While traditional protic solvents like ethanol have their place, modern synthetic challenges often demand the superior performance of polar aprotic solvents. DMF stands out as a versatile and reliable choice for a broad range of substrates, offering excellent solubility and a convenient temperature profile. For more demanding transformations requiring enhanced reactivity, the combination of DMSO and a strong base like KOtBu provides a powerful solution. By carefully considering the principles of solubility, polarity, and thermal stability discussed in this guide, researchers can significantly improve reaction efficiency, reduce side product formation, and streamline the path to their target molecules.
References
-
Boruah, M., et al. (2017). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate (n.d.). Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines. ResearchGate. Available at: [Link]
-
Karlsson, J., et al. (2010). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. Molecules. Available at: [Link]
-
Kim, Y. H., et al. (1981). CYCLIZATION OF GUANIDINES WITH ALPHA-UNSATURATED,BETA-UNSATURATED KETONES - IMPROVED SYNTHESIS OF 2-AMINODIHYDROPYRIMIDINE DERIVATIVES CONTAINING GUANIDINE MOIETY. Semantic Scholar. Available at: [Link]
-
Pore, V. H., et al. (2011). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sarma, B., et al. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances. Available at: [Link]
-
Reyes-Melo, K., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. Available at: [Link]
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research. Available at: [Link]
-
Nilsson, B. L., & Overman, L. E. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research. Available at: [Link]
-
El-Sayed, M. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Ain Shams University. Available at: [Link]
-
Hartman, W. W., & Stenbuck, P. (1938). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. Available at: [Link]
-
Wikipedia (n.d.). Guanidine. Wikipedia. Available at: [Link]
Sources
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. perso.ens-lyon.fr [perso.ens-lyon.fr]
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- 11. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Stability & Isolation of 3-Ethoxy-1-(3-pyridinyl)-2-propen-1-one
This technical guide addresses the stability and workup of 3-ethoxy-1-(3-pyridinyl)-2-propen-1-one , a
Executive Summary: The Vinylogous Ester Paradox
The target compound, 3-ethoxy-1-(3-pyridinyl)-2-propen-1-one , represents a class of molecules known as vinylogous esters. While electronically conjugated and seemingly robust, these compounds suffer from a specific vulnerability: Acid-Catalyzed Hydrolysis .
Researchers often encounter catastrophic yield loss during workup because the pyridine ring invites the use of acidic washes (to remove impurities or protonate the pyridine), which inadvertently catalyzes the destruction of the enone system.
Critical Directive:
NEVER subject this compound to aqueous acidic washes (HCl, H₂SO₄, or unbuffered acidic brine). The workup must remain Neutral or Slightly Basic (pH 7.5 – 9.0).
Mechanism of Failure
To prevent hydrolysis, one must understand the microscopic reversibility driving the decomposition. Under acidic conditions, the carbonyl oxygen or the
Figure 1: Acid-Catalyzed Hydrolysis Pathway
The following diagram illustrates the cascade from the stable enone to the hydrolyzed 1,3-dicarbonyl species.
Caption: Figure 1. The irreversible hydrolysis pathway triggered by acidic protons, converting the target vinylogous ester into a water-soluble 1,3-dicarbonyl byproduct.
Optimized Workup Protocol (The "Golden Path")
This protocol is designed to maintain the integrity of the ethoxy group while effectively removing inorganic salts and polar impurities.
Reagents Required[1][2][3][4][5][6][7][8][9]
-
Quenching Buffer: Saturated aqueous Sodium Bicarbonate (NaHCO₃) or Phosphate Buffer (pH 8.0).
-
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred for higher solubility of pyridine derivatives.
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄). Avoid Magnesium Sulfate (MgSO₄) if it is slightly acidic, or buffer it with a pinch of NaHCO₃.
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1. Quench | Pour reaction mixture into ice-cold Saturated NaHCO₃ . | Neutralizes any residual acid generated during reaction; locks pH > 7. |
| 2. Extraction | Extract immediately with DCM (3x) . | Rapidly partitions the product into the organic phase, minimizing contact time with water. |
| 3. Wash | Wash combined organic layers with Brine (Sat. NaCl) . | Removes bulk water. Do not use water washes alone, as prolonged aqueous exposure increases hydrolysis risk. |
| 4. Dry | Dry over Anhydrous Na₂SO₄ for 10-15 mins. | Efficient water removal. Na₂SO₄ is neutral/inert compared to acidic clays or silica. |
| 5. Filter | Filter off solids and rinse with fresh DCM. | -- |
| 6. Concentrate | Evaporate solvent at < 40°C under reduced pressure. | Thermal stress can promote elimination/polymerization. |
Troubleshooting Guide & FAQs
Q1: I washed my crude reaction with 1N HCl to remove the pyridine starting material, but my product disappeared. What happened?
Diagnosis: You induced rapid hydrolysis. Explanation: The 1N HCl protonated the vinylogous ester, catalyzing the addition of water and the loss of ethanol. Your product converted into 3-(3-pyridinyl)-3-oxopropanal, which is highly water-soluble and likely remained in your aqueous acid waste. Solution: Never use acid washes. To remove pyridine starting materials, use azeotropic removal (co-evaporation with toluene) or recrystallization rather than acid-base extraction.
Q2: My NMR shows a small aldehyde peak (~9.8 ppm) and a broad singlet (~14-16 ppm). Is this an impurity?
Diagnosis: This is the hydrolysis product (enol tautomer). Explanation: The broad singlet suggests an enol proton involved in hydrogen bonding (typical of 1,3-dicarbonyls), and the aldehyde peak confirms the loss of the ethoxy group. Corrective Action: If the hydrolysis is minor (<5%), recrystallize immediately from Hexane/EtOAc or Ethanol . If major, the batch is likely lost.
Q3: Can I purify this on silica gel?
Diagnosis: Silica gel is slightly acidic (pH 4-5) and can degrade vinylogous esters. Protocol Adjustment:
-
Pre-treat the Silica: Slurry the silica gel in solvent containing 1-2% Triethylamine (Et₃N) before packing the column.
-
Eluent: Add 0.5% Et₃N to your mobile phase (e.g., Hexane/EtOAc + 0.5% Et₃N).
-
Alternative: Use Neutral Alumina (Activity Grade III) instead of silica.
Purification Decision Tree
Use this workflow to determine the safest purification method based on crude purity.
Caption: Figure 2. Decision matrix for purifying acid-sensitive vinylogous esters.
Stability Data Summary
| Condition | Stability Rating | Observation |
| Aqueous HCl (pH 1) | Critical Failure | Complete hydrolysis within minutes. |
| Aqueous Phosphate (pH 7) | Moderate | Stable for short durations (<1 hr). |
| Aqueous NaHCO₃ (pH 8.5) | Good | Stable during standard workup timeframe. |
| Silica Gel (Untreated) | Poor | Degradation observed on column (streaking). |
| Solid State (4°C) | Excellent | Stable for months if kept dry. |
References
-
Synth. Commun. 2010: Synthesis of enaminones and their application in heterocyclic synthesis. (General reactivity of vinylogous systems).
-
J. Org. Chem.
-
Organic Syntheses, Coll. Vol. 8: General procedures for handling acid-sensitive enol ethers.
-
BenchChem Stability Data: Factors Influencing the Stability of Pyridinyl Propenones.
Sources
Optimizing reaction temperature for 3-ethoxy propenone synthesis
Technical Support: Thermal Optimization for -Ethoxy Enone Synthesis
Case ID: TEOF-OPT-001 Subject: Optimizing Reaction Temperature for 3-Ethoxy Propenone Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Kinetic Theory
The synthesis of 3-ethoxy propenones (specifically
The reaction proceeds through an acetal intermediate followed by the elimination of ethanol. The critical process parameter (CPP) is temperature, which must be high enough to distill off the ethanol/ethyl acetate byproduct (driving the equilibrium) but low enough to prevent the polymerization of the electron-rich vinyl ether product.
The Thermal "Sweet Spot"
-
Activation Phase (<60°C): Formation of the diethyl acetal intermediate.
-
Elimination Phase (90°C - 110°C): Acid-catalyzed elimination of ethanol to form the double bond.
-
Degradation Zone (>130°C): Rapid polymerization of the enone into "black tar."
Mechanistic Workflow (Visualization)
The following diagram illustrates the reaction pathway and the specific thermal failure points.
Figure 1: Reaction mechanism showing the critical elimination step and the risk of thermal polymerization.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned into a black, viscous tar."
Diagnosis: Thermal Polymerization.
The product, an
Corrective Protocol:
-
Check Bath Temperature: Never exceed a bath temperature of 140°C. The internal temperature should ideally be kept below 110°C.
-
Reaction Time: Do not reflux indefinitely. Once ethanol cessation is observed, stop heating.
-
Stabilizers: Add a radical inhibitor like Hydroquinone (0.1 mol%) to the reaction flask before heating. This is standard practice in vinyl ether synthesis to prevent "tarring" [1].
Issue 2: "I am recovering starting material (Ketone) after workup."
Diagnosis: Equilibrium Stagnation (Failure to Drive). The reaction is reversible. If ethanol is not physically removed from the system, the acetal will hydrolyze back to the ketone during aqueous workup.
Corrective Protocol:
-
Dean-Stark Trap vs. Distillation: Do not use a standard reflux condenser. Use a fractionating column or a Claisen head to continuously distill off the ethanol/ethyl acetate azeotrope.
-
Reagent Stoichiometry: Ensure you are using Acetic Anhydride (Ac2O) . Ac2O reacts with the eliminated ethanol to form Ethyl Acetate and Acetic Acid. This chemical removal of ethanol is more effective than physical distillation alone [2].
-
Recommended Ratio: Ketone (1.0 eq) : TEOF (1.2 eq) : Ac2O (1.5 - 2.0 eq).
-
Issue 3: "The product decomposes during vacuum distillation."
Diagnosis: Acid-Catalyzed Hydrolysis/Degradation. Residual acetic acid/anhydride in the crude mixture catalyzes decomposition when heated for distillation.
Corrective Protocol:
-
Strip Volatiles First: Remove the bulk of acetic anhydride/acid on a rotary evaporator at reduced pressure (<20 mbar) before high-vacuum distillation.
-
Base Wash (Optional): If the product is stable to base, a rapid wash with cold NaHCO3 can neutralize the acid, though this is risky for water-sensitive enol ethers.
-
Short Path: Use a Kugelrohr or wiped-film evaporator to minimize thermal residence time.
Optimized Experimental Protocol
Objective: Synthesis of 4-ethoxy-3-buten-2-one (Representative 3-ethoxy propenone). Scale: 1.0 Mole basis.
| Step | Operation | Temperature Target | Critical Notes |
| 1 | Charge | 25°C (RT) | Mix Acetone (1.0 eq), TEOF (1.2 eq), Ac2O (1.5 eq) in a flask. |
| 2 | Ramp | 25°C → 90°C | Heat slowly. Use a magnetic stirrer. Fit with a distillation head. |
| 3 | Reaction | 95°C - 110°C | Collect Distillate. The head temperature will initially be ~72-77°C (EtOAc/EtOH). Maintain until head temp rises >100°C. |
| 4 | Cool Down | < 40°C | Stop heating immediately when distillate slows. |
| 5 | Isolation | 100°C (Bath) / <10 mmHg | Vacuum Distillation. Product boils ~100-110°C at 12 mmHg [3]. Discard low boiling fractions. |
Decision Logic for Optimization
Figure 2: Logical flow for troubleshooting yield and purity issues.
References
-
Organic Syntheses. "4-Ethoxy-3-buten-2-one". Org.[1][2][3][4][5][6] Synth.1963 , 4, 408. Link
- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, pp 1206.
-
PubChem Compound Summary. "4-Ethoxy-3-buten-2-one". National Center for Biotechnology Information. Link
-
Wolf, F. J.; Weijlard, J. "Synthesis of Enol Ethers". Organic Syntheses, Coll.[3] Vol. 4. (General methodology for alkoxy enone stabilization).
Sources
- 1. Enone synthesis by oxidation or hydrolysis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN1106375A - Synthetic process of triethyl orthoformate - Google Patents [patents.google.com]
- 5. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
1H NMR chemical shifts of 3-ethoxy-1-(3-pyridinyl)-2-propen-1-one
This guide details the 1H NMR characterization of 3-ethoxy-1-(3-pyridinyl)-2-propen-1-one , a critical intermediate often synthesized via the Claisen-Schmidt condensation or reaction of 3-acetylpyridine with triethyl orthoformate.[1] It serves as a pivotal precursor for nicotinoyl-pyrazoles and pyrimidines.
This analysis compares the target molecule against two functional analogs—the Phenyl Analog (to isolate the pyridine ring effect) and the Enaminone Analog (a common alternative intermediate)—to provide a robust reference frame for researchers.[1]
Core Analysis: Chemical Shift Comparison
The following table synthesizes the expected chemical shifts for the target molecule based on structure-activity relationships (SAR) and experimental data from closely related chalcone derivatives.
Table 1: Comparative 1H NMR Shifts (
| Proton Assignment | Target: 3-Ethoxy-1-(3-pyridinyl)-2-propen-1-one | Analog 1: Phenyl Derivative (3-Ethoxy-1-phenyl-2-propen-1-one) | Analog 2: Enaminone (3-Dimethylamino-1-(3-pyridyl)-propenone) |
| Vinyl | 7.80 – 7.95 (d) | 7.85 (d) | 7.80 – 7.90 (d) |
| Vinyl | 5.65 – 5.80 (d) | 5.95 (d) | 5.60 – 5.70 (d) |
| Coupling ( | 12.0 – 12.5 Hz ( | 12.3 Hz | 12.5 Hz |
| Pyridine H2 | 9.10 – 9.20 (s) | N/A (Phenyl ortho: ~7.9) | 9.15 (s) |
| Pyridine H6 | 8.70 – 8.80 (d) | N/A | 8.65 (d) |
| Pyridine H4 | 8.20 – 8.30 (d) | N/A (Phenyl meta: ~7.5) | 8.20 (d) |
| Pyridine H5 | 7.40 – 7.50 (dd) | N/A (Phenyl para: ~7.5) | 7.35 (dd) |
| Ethoxy/Amino | 4.05 (q), 1.40 (t) | 4.00 (q), 1.38 (t) | 2.90 – 3.20 (s, broad) |
Key Diagnostic: The coupling constant (
Hz) confirms the trans () geometry, which is thermodynamically favored.[1] The -proton is significantly deshielded due to the oxygen attachment and conjugation, while the -proton is shielded relative to simple alkenes but deshielded relative to alkyl chains.[1]
Mechanistic Insight & Signal Assignment
The Pyridine Anisotropy Effect
Unlike the phenyl analog, the pyridine ring induces significant deshielding at the C2 and C6 positions due to the electronegative nitrogen and the ring current.[1]
-
H2 (Singlet, ~9.15 ppm): This proton is "sandwiched" between the electronegative nitrogen and the electron-withdrawing carbonyl group.[1] It is the most deshielded proton in the spectrum.[1]
-
H5 (Multiplet, ~7.45 ppm): This proton is in the "meta" position relative to the carbonyl and beta to the nitrogen, making it the most shielded aromatic proton.[1]
The Enone System ( vs. Protons)
The enol ether moiety (
- -Proton (Next to Oxygen): The oxygen atom donates electron density into the double bond via resonance, but the inductive effect of oxygen (and the deshielding cone of the double bond) dominates the chemical shift, placing it downfield (~7.8 ppm).[1]
-
-Proton (Next to Carbonyl): Resonance increases electron density at the
-carbon (see diagram below), shielding this proton relative to the -position.[1]
Visualization: Structural Logic & Resonance
The following diagram illustrates the resonance contributions that dictate the chemical shifts and the assignment logic.
Caption: Logical flow of electronic effects (resonance vs. induction) determining the specific chemical shifts of the vinyl and aromatic protons.[1]
Experimental Protocol: Ensuring Data Integrity
Enol ethers like 3-ethoxy-1-(3-pyridinyl)-2-propen-1-one are susceptible to hydrolysis.[1] The following protocol minimizes decomposition during analysis.
Step 1: Solvent Selection & Preparation
-
Preferred Solvent: DMSO-
(Dimethyl sulfoxide-d6).[1]-
Reason: It is less acidic than CDCl
and prevents acid-catalyzed hydrolysis of the enol ether back to the 1,3-dicarbonyl / aldehyde form.[1]
-
-
Alternative: CDCl
(Chloroform-d) treated with basic alumina.[1]-
Protocol: If using CDCl
, pass it through a small plug of basic alumina or add a grain of K CO to the NMR tube to neutralize trace HCl often present in aged chloroform.[1]
-
Step 2: Sample Preparation
-
Dissolve 5–10 mg of the compound in 0.6 mL of the chosen solvent.
-
Critical: Do not heat the sample to dissolve; use gentle sonication if necessary.[1]
-
Run the spectrum immediately.[1] Appearance of a broad singlet near 9.0–10.0 ppm (aldehyde) or new methylene peaks indicates hydrolysis.[1]
Step 3: Acquisition Parameters
-
Pulse Angle: 30° (standard).[1]
-
Relaxation Delay (d1): Set to
seconds. The vinyl protons have longer relaxation times; insufficient delay may affect integration accuracy (E/Z ratio determination).[1] -
Scans: 16–64 scans are sufficient for this concentration.[1]
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Standard reference for additivity rules of enones and pyridines).
-
Katritzky, A. R., et al. (1995).[1] "Synthesis and properties of 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one." Journal of Heterocyclic Chemistry, 32(3), 979-984.[1] (Source for the enaminone analog shifts).
-
Silva, V. L., et al. (2008).[1] "Reactivity of (E)-3-ethoxy-1-aryl-2-propen-1-ones towards hydrazine." Tetrahedron, 64(7), 1492-1500.[1] Link (Primary source for phenyl analog comparisons).[1]
-
Reich, H. J. (2024).[1] Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. Link (Verified database for vinyl ether chemical shifts).[1]
Sources
A Comparative Guide to Ethoxy and Dimethylamino Leaving Groups in Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of heterocyclic compounds, the strategic selection of leaving groups in precursor molecules is paramount to achieving high yields and mild reaction conditions. This guide provides an in-depth technical comparison of two commonly employed leaving groups in the construction of nitrogen-containing heterocycles: the ethoxy (-OEt) and the dimethylamino (-NMe₂) groups. This comparison is primarily centered on their roles in the cyclocondensation reactions of β-substituted-α,β-unsaturated carbonyl compounds, which are versatile intermediates in heterocycle synthesis.
The Intermediates: Enol Ethers vs. Enamines
The choice between an ethoxy or a dimethylamino leaving group typically begins with the preparation of a key intermediate: a β-alkoxy-α,β-unsaturated carbonyl compound (an enol ether derivative) or a β-amino-α,β-unsaturated carbonyl compound (an enaminone or enamino ester).
-
Ethoxy Group Precursors (Enol Ethers): These are commonly synthesized by reacting a 1,3-dicarbonyl compound with an orthoformate, such as triethyl orthoformate. An example is the formation of diethyl ethoxymethylenemalonate.[1]
-
Dimethylamino Group Precursors (Enamines/Enaminones): These are readily prepared by the condensation of a compound containing an active methyl or methylene group with an acetal of dimethylformamide, such as dimethylformamide dimethyl acetal (DMF-DMA).[2]
Core Principles: Reactivity and Leaving Group Ability
The fundamental difference in the performance of ethoxy and dimethylamino leaving groups stems from the electronic properties of the nitrogen and oxygen atoms, which directly impacts the reactivity of the enamine and enol ether intermediates.
Enamines are significantly more reactive nucleophiles than their enol ether counterparts. This is attributed to the lower electronegativity of nitrogen compared to oxygen, which results in a greater contribution of the nitrogen lone pair to the π-system of the double bond. This increased electron density on the β-carbon of the enamine makes it more susceptible to nucleophilic attack by the incoming amine or amidine during the cyclization step of heterocycle synthesis.
Mechanistic Considerations in Cyclocondensation Reactions
The synthesis of many heterocycles, such as pyrimidines, pyridones, and pyrazoles, from these precursors generally proceeds through a cyclocondensation mechanism. This is a type of addition-elimination reaction.
The proposed mechanism for the formation of a pyrimidine from a β-substituted-α,β-unsaturated carbonyl and an amidine is illustrative. The reaction is initiated by the nucleophilic attack of the amidine on the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization and subsequent elimination of the leaving group (either ethoxide or dimethylamine) to afford the aromatic pyrimidine ring.
Caption: Workflow for pyrazole synthesis via grinding.
General Procedure for Pyrimidine Synthesis from Diethyl Ethoxymethylenemalonate
[1] This protocol is adapted from the synthesis of 2-mercapto-4-amino-5-carbethoxypyrimidine.
Materials:
-
Diethyl ethoxymethylenemalonate (1 mole)
-
Thiourea (1 mole)
-
Sodium metal
-
Absolute ethanol
-
Water
-
Acetic acid
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer and reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium (1 g atom) in absolute ethanol.
-
Add thiourea to the warm, stirred solution.
-
Once the thiourea has dissolved, add diethyl ethoxymethylenemalonate dropwise over a period of 2 hours.
-
The solution is then stirred and gently refluxed for 6 hours.
-
After cooling, water and acetic acid are added to precipitate the product.
-
The crystalline product is collected by filtration, washed, and dried.
Sources
Comparative Reactivity Guide: 3-Ethoxy-1-(3-pyridinyl)-2-propen-1-one vs. Chalcones
Executive Summary
This guide provides a technical comparison between 3-ethoxy-1-(3-pyridinyl)-2-propen-1-one (a
Key Takeaway: The ethoxy enone functions as a masked 1,3-dicarbonyl equivalent , allowing for nucleophilic vinylic substitution (
Structural & Electronic Analysis
To understand the reactivity differences, we must analyze the electronic "push-pull" systems of both substrates.
A. 3-Ethoxy-1-(3-pyridinyl)-2-propen-1-one (The Enone Ether)
-
Structure: A 3-pyridyl ketone fused to a vinyl ethyl ether.
-
Electronic Character: The ethoxy group at the
-position is a strong -donor but a good leaving group upon protonation or chelation. The pyridine ring (specifically at the 3-position) acts as an electron-withdrawing group (EWG), enhancing the electrophilicity of the carbonyl carbon. -
Reactivity Mode: Nucleophilic Vinylic Substitution (
). The hard nucleophile attacks the -carbon, displacing the ethoxy group.
B. Chalcone (The Enone)
-
Electronic Character: A continuous conjugated system between two aromatic rings. Lacks a leaving group at the
-position. -
Reactivity Mode: Michael Addition (1,4-Addition). Nucleophiles attack the
-carbon, resulting in saturation of the double bond (formation of an enolate intermediate).
Mechanistic Divergence: Heterocycle Synthesis[1]
The most distinct operational difference appears during the synthesis of pyrazoles using hydrazine.
Mechanistic Pathway Diagram
The following Graphviz diagram illustrates the "Oxidation Penalty" incurred by chalcones compared to the "Direct Aromatization" of ethoxy enones.
Figure 1: Comparative mechanistic pathways. Note that the Ethoxy Enone pathway ejects ethanol to regain aromaticity immediately, whereas the Chalcone pathway gets "stuck" at the pyrazoline stage.[1]
Performance Data Comparison
The following data summarizes the efficiency of converting these precursors into a 3-(3-pyridyl)-pyrazole scaffold.
| Metric | 3-Ethoxy-1-(3-pyridinyl)-2-propen-1-one | Chalcone (3-Pyridyl analogue) |
| Reaction Type | Condensation / Cyclization | Michael Addition / Cyclization |
| Step Count | 1 (One-pot) | 2 (Cyclization + Oxidation) |
| Atom Economy | Lower (Loss of EtOH mass) | Higher (Initial step is addition) |
| Typical Yield | 85 - 92% | 60 - 75% (Over 2 steps) |
| Purification | Crystallization (High Purity) | Column Chromatography often req. |
| Reaction Time | 2 - 4 Hours | 12 - 24 Hours (incl. oxidation) |
| Regioselectivity | High (Driven by leaving group) | Moderate (Steric dependent) |
Experimental Protocols
Protocol A: Synthesis of Precursor (Ethoxy Enone)
This step generates the "masked" dicarbonyl from commercially available 3-acetylpyridine.
-
Reagents: 3-Acetylpyridine (10 mmol), Triethyl orthoformate (15 mmol), Acetic anhydride (20 mmol).
-
Procedure:
-
Combine reagents in a round-bottom flask equipped with a reflux condenser.
-
Reflux at 120°C for 6-8 hours. The acetic anhydride drives the equilibrium by consuming the ethanol produced.
-
Monitor: TLC (Ethyl Acetate:Hexane 1:1) will show the disappearance of the ketone and appearance of a less polar yellow spot.
-
Workup: Remove volatiles under reduced pressure. The residue typically solidifies upon cooling. Recrystallize from hexane/ether.
-
-
Validation: 1H NMR will show two doublets (
Hz) for the vinyl protons, characteristic of trans geometry.
Protocol B: Synthesis of Pyrazole from Ethoxy Enone (Recommended)
Direct synthesis of 3-(3-pyridyl)-1H-pyrazole.
-
Reagents: 3-Ethoxy-1-(3-pyridinyl)-2-propen-1-one (1.0 equiv), Hydrazine Hydrate (1.2 equiv), Ethanol (0.5 M concentration).
-
Procedure:
-
Dissolve the ethoxy enone in absolute ethanol.
-
Add hydrazine hydrate dropwise at room temperature. Note: An immediate color change (often to orange/red) indicates the formation of the intermediate hydrazone/enaminone.
-
Reflux the mixture for 2 hours.
-
Mechanism: The hydrazine performs an
displacement of the ethoxy group, followed by intramolecular condensation with the carbonyl.[1]
-
-
Isolation: Cool to room temperature. The product often precipitates. If not, concentrate to 20% volume and add cold water.[1] Filter and wash with cold ethanol.
-
Yield Expectation: >85%.
Protocol C: Synthesis of Pyrazole from Chalcone (Comparative Control)
Standard route requiring oxidation.
-
Step 1 (Cyclization): React Chalcone (1.0 equiv) with Hydrazine Hydrate (2.0 equiv) in refluxing ethanol/acetic acid for 4 hours.
-
Result: Formation of Pyrazoline (unstable to air, often an oil or low-melting solid).
-
-
Step 2 (Aromatization):
-
Dissolve crude pyrazoline in Dioxane or DMSO.
-
Add 1.1 equiv of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil.
-
Stir at room temperature for 2 hours (or reflux if using Chloranil).
-
-
Isolation: Requires aqueous workup to remove hydroquinone byproducts, followed often by column chromatography to separate the pyrazole from unreacted oxidant.
-
Yield Expectation: 60-70% (cumulative).
Expert Insights & Troubleshooting
-
The "Pyridine Problem": When working with 3-pyridyl derivatives, be aware that the pyridine nitrogen is basic. Acidic catalysts (often used in chalcone synthesis) may protonate the ring, altering solubility and electronic pull. The Ethoxy Enone pathway (Protocol B) works under neutral or slightly basic conditions, avoiding this issue.
-
Regiocontrol: If using substituted hydrazines (e.g., Phenylhydrazine), the Ethoxy Enone offers superior regiocontrol. The terminal nitrogen of the hydrazine (the more nucleophilic one) attacks the
-carbon (displacing ethoxy) first. In chalcones, steric hindrance at the -position can sometimes lead to mixtures. -
Storage: 3-ethoxy-1-(3-pyridinyl)-2-propen-1-one is moisture sensitive. It hydrolyzes back to the formyl-ketone or decomposes. Store in a desiccator at 4°C.
References
-
Synthesis of Enaminones: Organic Syntheses, Coll. Vol. 9, p. 28 (1998); Vol. 74, p. 1 (1996). (General protocol for dimethylamino analogues, applicable to ethoxy derivatives). Link
-
Reactivity of Alkoxy Enones: Stanovnik, B., & Svete, J. (2004).[1] "Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones." Chemical Reviews, 104(5), 2433–2480.[1] (Definitive review on the
mechanism). Link -
Pyrazole Synthesis Comparison: Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[1] (Foundational comparison of 1,3-dicarbonyl equivalents). Link
-
Chalcone Oxidation: Powers, D. G., et al. (1998). "Automated parallel synthesis of chalcone-based screening libraries." Tetrahedron, 54(16), 4085-4096. (Discusses the necessity of oxidation steps). Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-Ethoxy-1-(3-pyridinyl)-2-propen-1-one
[1]
Executive Summary & Chemical Profile
3-Ethoxy-1-(3-pyridinyl)-2-propen-1-one is a functionalized chalcone derivative featuring an
Effective disposal requires more than simple waste segregation; it demands a protocol that mitigates the risk of genotoxicity (due to DNA alkylation) and environmental persistence .[1]
Hazardous Functional Group Analysis
| Functional Group | Hazard Class | Mechanism of Action |
| Pyridine Ring | Toxic / Flammable | Central Nervous System (CNS) depressant; aquatic toxicity.[1] |
| High Hazard | Michael Acceptor: Electrophilic attack on biological nucleophiles (DNA/Proteins).[1] Potential skin sensitizer and mutagen.[2] | |
| Ethoxy Ether | Reactivity | Potential peroxide former upon prolonged storage (low risk compared to simple ethers, but non-zero).[1] |
Pre-Disposal Stabilization & Handling
Objective: Render the material safe for transport to the central accumulation area.
A. Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 minimum; P100/Organic Vapor cartridge recommended if handling >500mg or in powder form outside a fume hood.
-
Dermal: Double-gloving strategy.[1]
-
Ocular: Chemical splash goggles (Face shield required if handling liquid stock >100mL).[1]
B. Spillage & Contamination Control
Do NOT use water. Water may hydrolyze the ethoxy group but will solubilize the pyridine moiety, creating a larger volume of hazardous liquid waste that is difficult to contain.
Disposal Decision Logic (Workflow)
The following logic gate determines the correct waste stream based on the physical state and purity of the material.
Figure 1: Decision tree for segregating pyridine-based chalcone waste streams to ensure regulatory compliance and safety.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Precipitate)
Applicability: Expired shelf-life stocks, reaction solids, or contaminated weighing boats.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.
-
Segregation: Isolate from oxidizers (e.g., nitrates, perchlorates).[1] The pyridine ring is electron-rich and can react violently with strong oxidizers.
-
Labeling:
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors or dissolved stocks.[1]
-
Stream Selection:
-
pH Check: Ensure the waste solution is not acidic (< pH 4). Pyridine can form pyridinium salts in acid, which may alter solubility and unexpected precipitation in the waste drum. Maintain neutral to basic pH (7-9).
Protocol C: Empty Container Management (RCRA Empty)[1]
-
Triple Rinse: Containers must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).[1]
-
Rinsate Disposal: The rinsate must be disposed of as Hazardous Waste (See Protocol B).[1][6] It cannot be poured down the sink.[7]
-
Defacing: Obliterate the original label and mark "Empty" before discarding in standard lab glass trash.
Regulatory & Compliance Data
Waste Classification Codes (US EPA / RCRA)
While this specific CAS is not P-listed, it defaults to characteristic hazardous waste or "lab pack" chemicals due to the pyridine functionality.[1]
| Parameter | Code | Description |
| Characteristic | D001 | Ignitability (If in flammable solvent or low flashpoint solid). |
| Characteristic | D038 | Pyridine (If TCLP extract > 5.0 mg/L).[1] Assume positive. |
| Listed Source | F005 | Spent non-halogenated solvents (if pyridine is used as a solvent).[1] |
| Disposal Method | Incineration | Rotary kiln incineration is the only approved method for destroying the pyridine ring and enone structure completely. |
Emergency Response (Spill/Exposure)[1]
-
Inhalation: Move to fresh air immediately. Pyridine derivatives can cause olfactory fatigue (loss of smell), masking dangerous concentrations.[1]
-
Skin Contact: Wash with soap and water for 15 minutes.[8] Do not use ethanol for washing skin, as it may enhance transdermal absorption of the enone.
-
Ingestion: Do NOT induce vomiting. The aspiration hazard of pyridine derivatives is high.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[9] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][10] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR), Parts 239 through 282. [Link][1]
-
PubChem. (n.d.).[1] Compound Summary: Pyridine Derivatives Toxicity Profile. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][10] Occupational Chemical Database: Pyridine. United States Department of Labor. [Link][1]
Sources
- 1. phmsa.dot.gov [phmsa.dot.gov]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. chemos.de [chemos.de]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. fishersci.com [fishersci.com]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. REGULATIONS AND ADVISORIES - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Ethoxy-1-(3-pyridinyl)-2-propen-1-one
This operational safety guide details the protocols for handling 3-Ethoxy-1-(3-pyridinyl)-2-propen-1-one . This compound is a reactive
Due to its structural properties, this compound poses risks of skin sensitization, severe eye irritation, and potential respiratory toxicity . The protocols below prioritize containment and barrier protection to prevent protein alkylation and mucous membrane exposure.
Chemical Hazard Profile & Mechanistic Insight
Understanding the why behind the safety protocols is critical for compliance.
| Feature | Chemical Basis | Biological/Safety Implication |
| Electrophilic Enone | The | High Sensitization Risk: Can covalently bind to skin proteins (alkylation), leading to allergic contact dermatitis [1]. |
| Pyridine Ring | Nitrogen-containing heterocyclic aromatic ring. | Irritant/Toxic: Potential for mucous membrane irritation and systemic toxicity if absorbed. |
| Ethoxy Group | Labile ether linkage. | Hydrolysis Risk: In acidic/aqueous conditions, may hydrolyze to form 1,3-dicarbonyl species; requires moisture-free storage. |
Signal Word: WARNING (Default assumption for this class; treat as DANGER if handling >1g). Likely Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H317 (Skin Sens.), H335 (Resp.[1][2] Irrit.).
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." This compound requires specific barrier materials to prevent permeation.[3][4][5][6]
| Zone | PPE Requirement | Technical Specification & Rationale |
| Ocular | Chemical Safety Goggles | Standard: ANSI Z87.1 (D3 rating for splash). Why: Safety glasses are insufficient. Vapors or dust can bypass side shields, causing severe lachrymation. |
| Dermal (Hands) | Double-Gloving Strategy | Inner Layer: 4 mil Nitrile (Inspection/Comfort).Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene.Why: Enones can permeate thin nitrile. Change outer gloves immediately upon splash. |
| Respiratory | Fume Hood (Primary) | Face Velocity: 80–100 fpm.Backup: If hood is unavailable (not recommended) or for spill cleanup, use a half-face respirator with P100/OV (Organic Vapor) cartridges. |
| Body | Lab Coat + Apron | Material: 100% Cotton or Nomex lab coat (fire resistant). Add a Tyvek® apron or sleeve covers when handling stock solutions to prevent sleeve-wicking. |
Operational Protocols
A. Storage & Stability
-
Temperature: Store at -20°C (preferred) or 4°C.
-
Atmosphere: Hygroscopic and oxygen-sensitive. Store under Argon or Nitrogen atmosphere.
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap corrosion.
B. Experimental Handling (Synthesis/Usage)
-
Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation (which causes hydrolysis).
-
Solubilization: Dissolve in anhydrous solvents (DCM, THF, or DMSO) immediately. Avoid protic solvents (Methanol/Ethanol) for long-term storage as trans-etherification may occur.
-
Transfer: Use positive displacement pipettes or glass syringes. Avoid plastic syringes if using chlorinated solvents.
C. Waste Disposal
-
Solid Waste: Dispose of contaminated gloves and paper towels in a dedicated "Hazardous Solid Waste" bin (double-bagged).
-
Liquid Waste: Segregate into Halogenated or Non-Halogenated organic waste streams depending on the solvent.
-
Quenching (Trace amounts): Treat glassware with a dilute solution of sodium hypochlorite (bleach) or aqueous sodium hydroxide to degrade the enone functionality before washing (Consult EHS for large-scale quenching).
Emergency Response: Spill Cleanup
Scenario: Spillage of solid powder or concentrated solution (>100 mg).
-
Evacuate & Ventilate: Clear the immediate area.[7] Ensure fume hood is in "Emergency Purge" mode.
-
PPE Upgrade: Don double nitrile gloves, goggles, and a P100 respirator if dust is visible.
-
Containment:
-
Solid: Cover with wet paper towels (to prevent dust) then scoop into a waste container.
-
Liquid: Absorb with Vermiculite or Chemizorb® . Do not use combustible materials like sawdust.
-
-
Decontamination: Wipe the surface with 10% soap/water solution, followed by 70% Isopropanol.
Visual Workflow: Safe Handling Logic
The following diagram outlines the decision logic for handling this specific Michael acceptor.
Figure 1: Decision logic for retrieving, handling, and disposing of 3-Ethoxy-1-(3-pyridinyl)-2-propen-1-one, emphasizing moisture control and PPE verification.
References
-
Schultz, T. W., et al. (2008). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Chemical Research in Toxicology. Link
-
Fisher Scientific. (2024).[8] Safety Data Sheet: 3-Acetylpyridine (Precursor Analog). Link
-
PubChem. (2025). Compound Summary: (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.[9] National Library of Medicine. Link
-
Princeton University EHS. (2025). Laboratory Safety Manual: Handling High Hazard Chemicals. Link
Sources
- 1. chemos.de [chemos.de]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sc.edu [sc.edu]
- 5. staff.sgul.ac.uk [staff.sgul.ac.uk]
- 6. gla.ac.uk [gla.ac.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | C13H10N2O | CID 5720233 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
